molecular formula C21H30N6O B12269341 3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile

3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B12269341
M. Wt: 382.5 g/mol
InChI Key: SSLBVCKJSWFVQK-UHFFFAOYSA-N
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Description

3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine and piperazine moiety

Preparation Methods

The synthesis of 3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This involves the reaction of propan-2-ylamine with piperazine under controlled conditions.

    Alkylation: The piperazine derivative is then alkylated with but-2-yn-1-yl bromide to introduce the but-2-yn-1-yl group.

    Coupling with piperidine: The resulting compound is coupled with a piperidine derivative through an ether linkage.

    Formation of the pyrazine ring: Finally, the pyrazine ring is introduced through a cyclization reaction involving appropriate precursors.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine moieties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.

    Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various physiological effects, making the compound a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 3-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine-2-carbonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C21H30N6O

Molecular Weight

382.5 g/mol

IUPAC Name

3-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C21H30N6O/c1-18(2)26-14-12-25(13-15-26)9-3-4-16-28-19-5-10-27(11-6-19)21-20(17-22)23-7-8-24-21/h7-8,18-19H,5-6,9-16H2,1-2H3

InChI Key

SSLBVCKJSWFVQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN=C3C#N

Origin of Product

United States

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